

4-Chloro-2-fluoro-3-methoxybenzotrile molecular structure

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Compound of Interest

Compound Name: *4-Chloro-2-fluoro-3-methoxybenzotrile*

CAS No.: *1126320-68-0*

Cat. No.: *B1428657*

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Technical Monograph: **4-Chloro-2-fluoro-3-methoxybenzotrile**

CAS Registry Number: 1126320-68-0 Molecular Formula: C₈H₅ClFNO Molecular Weight: 185.58 g/mol

Part 1: Strategic Overview & Molecular Architecture

In the landscape of modern medicinal and agrochemical chemistry, **4-Chloro-2-fluoro-3-methoxybenzotrile** represents a "Dense-Functionality Scaffold" (DFS). Unlike simple aromatics, this molecule possesses a tetrasubstituted benzene ring where every position plays a specific electronic or steric role.

Its value lies in its orthogonal reactivity. The molecule acts as a "chemical compass," offering three distinct reaction vectors that can be manipulated independently without protecting groups:

- The Nitrile (CN): A gateway to heterocycles (tetrazoles, oxadiazoles) or carboxylic acids.

- The Fluorine (F): Activated for Nucleophilic Aromatic Substitution () due to the ortho-cyano electron-withdrawing effect.
- The Chlorine (Cl): A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), sterically modulated by the adjacent methoxy group.

This guide details the synthesis, reactivity profile, and handling protocols for this high-value intermediate, grounded in industrial patent literature and advanced organic synthesis principles.

Part 2: Synthesis & Production Protocols

The most authoritative route for synthesizing **4-Chloro-2-fluoro-3-methoxybenzotrile** is the Rosenmund-von Braun cyanation of its bromo-precursor. This method is preferred in industrial settings (e.g., Dow AgroSciences patents) for its scalability and reliability compared to palladium-catalyzed cyanation, which can suffer from catalyst poisoning in poly-halogenated systems.

Core Synthetic Pathway

- Precursor: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene[1]
- Reagent: Copper(I) Cyanide (CuCN)[1][2]
- Solvent: Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Protocol

- Preparation: Charge a reaction vessel with 1-bromo-4-chloro-2-fluoro-3-methoxybenzene (1.0 equiv) and anhydrous DMF (10 volumes).
- Degassing: Sparge the solution with Nitrogen () for 30 minutes to remove dissolved oxygen, preventing copper oxidation and byproduct formation.
- Reagent Addition: Add Copper(I) Cyanide (2.0 equiv). Note: The stoichiometry is critical; excess CuCN ensures complete conversion of the sterically hindered bromide.

- Reaction: Heat the mixture to 140–150°C for 12–16 hours.
 - Process Insight: The reaction typically proceeds via an oxidative addition/reductive elimination cycle on the copper surface. The high temperature is required to overcome the steric bulk of the adjacent fluoro and chloro groups.
- Workup (Oxidative Quench):
 - Cool to room temperature.
 - Pour the reaction mixture into a solution of Ethyl Acetate and aqueous Ethylenediamine (or).
 - Why? Ethylenediamine complexes the copper salts, breaking the stable product-copper complexes and allowing the organic nitrile to partition into the organic phase.
- Purification: The crude product is recrystallized from ethanol/heptane or purified via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization: Synthetic Workflow

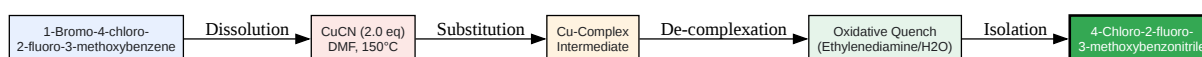


Fig 1. Rosenmund-von Braun synthesis pathway for the target benzonitrile.

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Part 3: Reactivity Profile & Applications

The utility of **4-Chloro-2-fluoro-3-methoxybenzotrile** stems from its ability to undergo regioselective functionalization. The electronic "push-pull" effects create a predictable reactivity map.

Nucleophilic Aromatic Substitution ()

- Target Site: C-2 Fluorine.[2][3][4]

- Mechanism: The Nitrile group at C-1 is a strong electron-withdrawing group (EWG). It activates the ortho-fluorine for displacement. The C-4 Chlorine is less reactive towards because the adjacent Methoxy group (C-3) is electron-donating, deactivating the C-4 position via resonance.
- Application: Reaction with amines (to form anilines) or alkoxides (to form ethers).
- Protocol Tip: Use mild bases () in polar aprotic solvents (DMSO) at 60-80°C.

Metal-Catalyzed Cross-Coupling

- Target Site: C-4 Chlorine.[2][4]
- Mechanism: Suzuki-Miyaura or Buchwald-Hartwig coupling.
- Selectivity: Under standard Pd(0) conditions, the C-Cl bond will oxidatively add to Palladium. The C-F bond remains inert.
- Challenge: The C-3 Methoxy group creates steric hindrance. High-activity catalysts (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts like XPhos Pd G2) are recommended.

Nitrile Derivatization

- Target Site: C-1 Cyanide.
- Transformation:
 - Hydrolysis: Acidic conditions () yield the benzoic acid (key for picolinate herbicides).
 - Reduction: yields the benzylamine.

Data Summary: Physicochemical Properties

Property	Value	Notes
Appearance	White to light yellow solid	Crystalline powder
Melting Point	108 – 111 °C	Sharp melting point indicates high purity
Boiling Point	–96 – 98 °C	Under reduced pressure
LogP (Predicted)	2.8 – 3.2	Moderate lipophilicity; cell-permeable
Solubility	DMSO, DMF, Toluene, EtOAc	Insoluble in water

Visualization: Divergent Reactivity Map

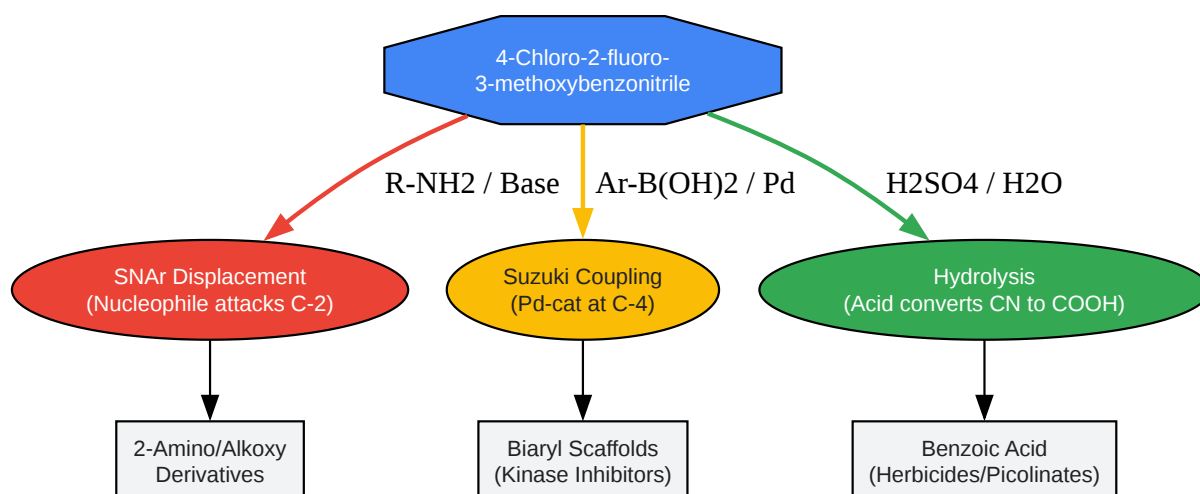


Fig 2. Orthogonal reactivity vectors allowing selective functionalization.

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Part 4: Safety & Handling (E-E-A-T Compliance)

Working with poly-halogenated benzonitriles requires strict adherence to safety protocols.

- **Cyanide Hazards:** While the nitrile group is covalently bonded, thermal decomposition or strong acidic hydrolysis can release traces of HCN. Always operate in a well-ventilated fume

hood.

- Skin Permeation: The lipophilic nature (LogP ~3) combined with low molecular weight allows for potential transdermal absorption. Nitrile gloves are insufficient; use double-gloving or chemically resistant laminate gloves (Silver Shield) when handling solids.
- Waste Disposal: Aqueous waste from the synthesis (containing copper and ethylenediamine) must be segregated as "Heavy Metal/Cyanide Waste" and treated with bleach (sodium hypochlorite) to destroy residual cyanide before disposal, in accordance with local environmental regulations.

References

- Dow AgroSciences LLC. (2012).[4] Pyrimidine derivatives and their use as herbicides.[1][2] US Patent 2012/0053053 A1.[1][2] (Primary source for synthesis and characterization).
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- PubChem. (2024). Compound Summary: (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid. [3][4][5] (Data on the closely related boronic acid derivative).

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